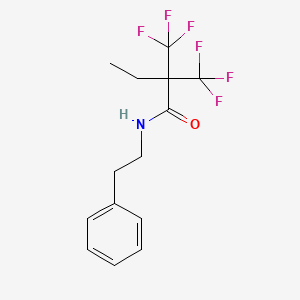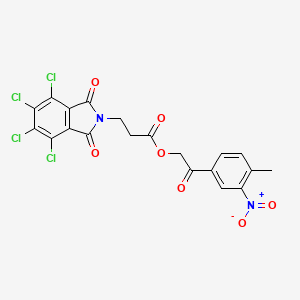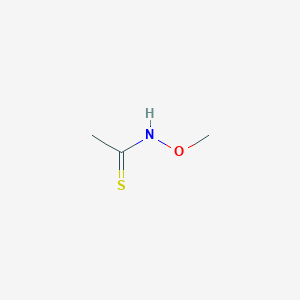
1-(4-Methylphenyl)-1-oxopropan-2-yl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-1-oxopropan-2-yl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-1-oxopropan-2-yl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials might include 4-methylacetophenone and 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid. The synthesis could involve steps such as Friedel-Crafts acylation, esterification, and chlorination under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-Methylphenyl)-1-oxopropan-2-yl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce corresponding amines or alcohols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Phenylpropanoids: Compounds like eugenol and cinnamic acid, which have various biological activities.
Uniqueness
1-(4-Methylphenyl)-1-oxopropan-2-yl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives or phenylpropanoids.
属性
分子式 |
C26H19Cl2NO3 |
|---|---|
分子量 |
464.3 g/mol |
IUPAC 名称 |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19Cl2NO3/c1-15-6-8-18(9-7-15)25(30)16(2)32-26(31)21-14-23(17-10-12-19(27)13-11-17)29-24-20(21)4-3-5-22(24)28/h3-14,16H,1-2H3 |
InChI 键 |
HQUPAJLXEJIFRU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide](/img/structure/B12468631.png)

![{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile](/img/structure/B12468639.png)
![8-nitro-11-oxo-11H-indeno[1,2-b]chromenium](/img/structure/B12468640.png)
![(2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide](/img/structure/B12468647.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12468652.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12468656.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12468659.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468666.png)

![3,3-Dimethyl-2-oxobutyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoate (non-preferred name)](/img/structure/B12468677.png)


